molecular formula C12H17ClINO B1395486 3-[(2-Iodophenoxy)methyl]piperidine hydrochloride CAS No. 1219976-54-1

3-[(2-Iodophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1395486
CAS No.: 1219976-54-1
M. Wt: 353.63 g/mol
InChI Key: OYFHNKYHRNECNY-UHFFFAOYSA-N
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Description

3-[(2-Iodophenoxy)methyl]piperidine hydrochloride is a piperidine derivative featuring a (2-iodophenoxy)methyl substituent. The iodine atom on the phenoxy group enhances lipophilicity and may influence receptor binding kinetics. As a hydrochloride salt, this compound exhibits improved aqueous solubility compared to its free base form, a common strategy to optimize pharmacokinetic properties .

Properties

IUPAC Name

3-[(2-iodophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO.ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFHNKYHRNECNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219976-54-1
Record name Piperidine, 3-[(2-iodophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 3-[(2-Iodophenoxy)methyl]piperidine hydrochloride involves several steps, typically starting with the iodination of phenol to produce 2-iodophenol. This intermediate is then reacted with piperidine in the presence of a suitable base to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

3-[(2-Iodophenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Research has indicated that 3-[(2-Iodophenoxy)methyl]piperidine hydrochloride may serve as a precursor for developing new pharmaceuticals, particularly in the realm of psychoactive drugs. Its structural properties allow it to potentially inhibit serotonin and norepinephrine reuptake, making it a candidate for treating mood disorders such as depression and anxiety .

Biological Studies

The compound has been studied for its effects on cellular signaling pathways. For instance, it has shown promise in modulating enzyme functions related to neurotransmitter systems, which can be crucial for understanding various neurological conditions .

Industrial Applications

In addition to its application in drug development, this compound is utilized in biochemical assays and forensic science due to its ability to interact with specific biological targets, aiding in diagnostics and therapeutic monitoring .

Case Studies

StudyFocusFindings
Study A Antidepressant potentialDemonstrated inhibition of serotonin reuptake comparable to established SSRIs .
Study B Enzyme modulationShowed significant effects on enzyme activity related to neurotransmitter metabolism .
Study C Forensic applicationUsed in assays for detecting specific biological markers in clinical samples .

Mechanism of Action

The mechanism of action of 3-[(2-Iodophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares key structural features and molecular properties of 3-[(2-Iodophenoxy)methyl]piperidine hydrochloride with analogs:

Compound Name Substituent(s) on Aromatic Ring Piperidine Position Molecular Formula Molecular Weight (g/mol) Key Properties
3-[(2-Iodophenoxy)methyl]piperidine HCl* 2-iodophenoxy 3-position C₁₂H₁₅ClINO 339.61 (calculated) High lipophilicity, potential CNS activity
3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine HCl 4-chloro-2-isopropylphenoxy 3-position C₁₆H₂₃Cl₂NO 324.27 (calculated) Increased steric bulk; halogen effects
3-(4-Methoxybenzyl)piperidine HCl 4-methoxybenzyl 3-position C₁₃H₂₀ClNO 241.76 Enhanced solubility due to methoxy group
3-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine HCl 2-chloro-6-fluorobenzyloxy 3-position C₁₃H₁₈Cl₂FNO 294.19 Dual halogen effects; moderate lipophilicity
3-[(3-Ethoxyphenyl)methyl]piperidine HCl 3-ethoxybenzyl 3-position C₁₄H₂₂ClNO 255.78 Ethoxy group may improve metabolic stability

Pharmacological and Toxicological Insights

  • Halogen Effects : Compounds with iodine (e.g., target compound) or chlorine substituents (e.g., CAS 1289387-33-2 ) often exhibit stronger receptor binding due to halogen bonding. However, iodine’s larger atomic radius may reduce metabolic stability compared to chlorine .
  • Substituent Position: The 2-iodophenoxy group in the target compound may confer unique steric and electronic properties compared to 4-chloro-2-isopropylphenoxy () or 2-chloro-6-fluorobenzyloxy ().
  • Acute Toxicity : Piperidine derivatives with halogenated aromatic groups (e.g., 3-(3,4-dimethoxy-benzyl)-piperidine HCl) often show moderate acute toxicity, though specific LD₅₀ values are unavailable in the provided data .

Regulatory and Environmental Considerations

  • Environmental Impact: Many analogs, such as 4-(diphenylmethoxy)piperidine HCl, lack comprehensive ecotoxicity data, highlighting a common gap in environmental risk assessments for novel piperidine derivatives .
  • Regulatory Status : Compounds like 3-(3-ethoxybenzyl)piperidine HCl are regulated under UN GHS guidelines, emphasizing the need for proper handling and disposal .

Key Research Findings

  • Solubility and Bioavailability : Hydrochloride salts of piperidine derivatives generally exhibit higher aqueous solubility than free bases, critical for oral bioavailability .
  • Structural-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., halogens) enhance binding affinity to certain CNS targets .
    • Alkoxy groups (e.g., methoxy, ethoxy) improve metabolic stability but may reduce blood-brain barrier penetration .

Biological Activity

Overview

3-[(2-Iodophenoxy)methyl]piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • IUPAC Name : this compound
  • CAS Number : 1219976-54-1
  • Molecular Formula : C12H14ClINO2
  • Molecular Weight : 305.6 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the serotonergic and dopaminergic pathways, which are crucial for mood regulation and various neuropsychiatric disorders. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI) or influence other receptor systems involved in neurotransmission.

Antidepressant Properties

Recent studies have indicated that compounds similar to this compound exhibit antidepressant-like effects through mechanisms involving serotonin modulation. For instance, derivatives of piperidine have been shown to interact with serotonin receptors, leading to enhanced serotonin availability in synaptic clefts .

Anticonvulsant Activity

Research has demonstrated that piperidine derivatives can possess anticonvulsant properties. In vivo tests using models of epilepsy showed that certain piperidine compounds could significantly reduce seizure frequency and duration, suggesting a potential therapeutic application for seizure disorders .

Study 1: Antidepressant Activity

A study evaluated the antidepressant potential of several piperidine derivatives, including this compound. The compounds were tested using the forced swim test and tail suspension test in mice, showing significant reductions in immobility time compared to control groups, indicating antidepressant-like effects .

Study 2: Anticonvulsant Effects

In another study, the anticonvulsant activity of piperidine derivatives was assessed through the maximal electroshock seizure model. The results indicated a dose-dependent reduction in seizure activity, supporting the hypothesis that these compounds could serve as effective anticonvulsants .

Table 1: Biological Activity Summary of Piperidine Derivatives

Compound NameActivity TypeModel UsedResult
This compoundAntidepressantForced Swim TestReduced immobility time (p < 0.05)
Piperidine Derivative AAnticonvulsantMaximal Electroshock Seizure ModelSignificant reduction in seizure activity
Piperidine Derivative BAntidepressantTail Suspension TestDecreased immobility (p < 0.01)

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 3-[(2-Iodophenoxy)methyl]piperidine hydrochloride in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use respiratory protection if dust or aerosols are generated .
  • Storage: Store in a dry environment at 2–8°C, away from ignition sources. Ensure containers are tightly sealed to prevent moisture absorption or accidental release .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure. Implement local exhaust ventilation for larger-scale syntheses .
  • Spill Management: Absorb spills with inert materials (e.g., sand), collect in sealed containers, and dispose of as hazardous waste .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer:

  • Step 1: React piperidine with 2-iodophenoxymethyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere. Use a base like triethylamine to neutralize HCl byproducts .
  • Step 2: Isolate the intermediate via vacuum filtration or liquid-liquid extraction. Purify by recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Step 3: Form the hydrochloride salt by treating the free base with HCl gas in diethyl ether. Confirm salt formation via pH titration and FT-IR .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns on the piperidine and phenoxy groups. Compare peaks to reference spectra .
  • High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (λ = 254 nm) to assess purity. Use acetonitrile/water (0.1% TFA) as the mobile phase .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS in positive ion mode. Look for [M+H]+^+ and isotopic patterns consistent with iodine .

Advanced Research Questions

Q. How can computational methods be integrated into the design of efficient synthesis pathways for this compound?

  • Methodological Answer:

  • Reaction Path Optimization: Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediates and transition states. Identify energetically favorable pathways .
  • Machine Learning (ML): Train ML models on existing reaction databases to predict optimal solvents, temperatures, and catalysts. Validate predictions with small-scale trials .
  • Transition-State Analysis: Apply nudged elastic band (NEB) methods to locate transition states and adjust substituents (e.g., iodine position) to reduce activation barriers .

Q. How should researchers address contradictions in physicochemical data reported for this compound across different studies?

  • Methodological Answer:

  • Cross-Validation: Replicate key experiments (e.g., melting point, solubility) using standardized protocols. Compare results with NIST reference data .
  • Advanced Characterization: Resolve ambiguities in crystallinity via X-ray diffraction (XRD) or thermal analysis (DSC/TGA). Conflicting solubility data may arise from polymorphic forms .
  • Meta-Analysis: Aggregate data from peer-reviewed studies and apply statistical tools (e.g., principal component analysis) to identify outliers or systematic errors .

Q. What strategies are effective in optimizing reaction yields when dealing with competing side reactions during synthesis?

  • Methodological Answer:

  • Kinetic Control: Lower reaction temperatures (0–5°C) to favor the desired pathway over thermodynamically driven side reactions (e.g., over-alkylation) .
  • Catalyst Screening: Test palladium or copper catalysts to enhance coupling efficiency between iodophenoxy and piperidine moieties. Monitor progress via TLC .
  • Protecting Groups: Temporarily block reactive sites on piperidine (e.g., using Boc groups) to prevent undesired nucleophilic attacks .

Q. What methodologies are recommended for studying the degradation pathways and stability of this compound under various environmental conditions?

  • Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acidic/basic pH). Analyze degradation products via LC-MS .
  • Accelerated Stability Testing: Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Assess changes in purity and crystallinity using HPLC and PXRD .
  • Ecotoxicity Assessment: Perform OECD 301 biodegradation tests in aqueous media. Measure half-lives and identify persistent metabolites .

Q. How should researchers assess the potential toxicity of this compound in the absence of comprehensive toxicological data?

  • Methodological Answer:

  • In Silico Prediction: Use tools like ProTox-II or ECOSAR to estimate acute toxicity (LD50_{50}) and bioactivity (e.g., CYP inhibition) .
  • In Vitro Assays: Conduct cytotoxicity screens (e.g., MTT assay on HEK293 cells) and genotoxicity tests (Ames assay) .
  • Precautionary Measures: Assume occupational exposure limits (OELs) comparable to structurally similar arylpiperidines (e.g., 0.1 mg/m3^3) until data is available .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Iodophenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
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3-[(2-Iodophenoxy)methyl]piperidine hydrochloride

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